

Solubility of Cerium(IV) Ammonium Nitrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium(IV) ammonium nitrate

Cat. No.: B239454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Cerium(IV) ammonium nitrate (CAN), with the chemical formula $(\text{NH}_4)_2[\text{Ce}(\text{NO}_3)_6]$, is a powerful one-electron oxidizing agent widely employed in organic synthesis. Its efficacy, however, is often moderated by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of CAN in various organic solvents, presents available quantitative data, and outlines a general experimental protocol for solubility determination.

Core Concepts of CAN Solubility

Cerium(IV) ammonium nitrate is an inorganic salt, and its solubility is largely dictated by the polarity of the solvent. As a general principle, CAN exhibits higher solubility in polar solvents capable of solvating the cerium and ammonium cations and the nitrate anions. Its solubility tends to be limited in nonpolar organic solvents.^{[1][2]} For many synthetic applications, reactions involving CAN are conducted in mixed solvent systems, such as acetonitrile-water, to achieve a suitable concentration of the oxidant.^{[1][2]}

Quantitative Solubility Data

While extensive quantitative data across a wide spectrum of organic solvents is not readily available in consolidated sources, the following table summarizes known solubility information. It is important to note that some sources provide qualitative descriptions which are also included for a more complete picture.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Water	H ₂ O	141 g/100 mL	25	[3]
Water	H ₂ O	227 g/100 mL	80	[3]
Water	H ₂ O	1410 g/L	20	[2][4]
Water	H ₂ O	919-1020 g/L	Not Specified	
Acetic Acid	CH ₃ COOH	Soluble	Not Specified	[1]
Alcohols	ROH	Soluble	Not Specified	[2][5][6]
Ethanol	C ₂ H ₅ OH	Easily Soluble	Not Specified	[7]
Acetonitrile	CH ₃ CN	Has a certain solubility	Not Specified	[2]
Methylene Chloride	CH ₂ Cl ₂	Insoluble	Not Specified	[2]
Chloroform	CHCl ₃	Insoluble	Not Specified	[2]
Carbon Tetrachloride	CCl ₄	Insoluble	Not Specified	[2]

It is noteworthy that some literature suggests CAN possesses "appreciable solubility in a variety of organic solvents"^[8] and is more soluble in organic media than other cerium(IV) reagents.^[9] This highlights the solvent-specific nature of its solubility.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of **Cerium(IV) Ammonium Nitrate** in a specific organic solvent is crucial for reproducible and optimized chemical reactions. Below is a generalized experimental methodology for this purpose.

Objective: To determine the saturation solubility of **Cerium(IV) Ammonium Nitrate** in a given organic solvent at a specified temperature.

Materials:

- **Cerium(IV) Ammonium Nitrate** (analytical grade)
- Selected organic solvent (HPLC grade or equivalent purity)
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (chemically resistant to the solvent)
- UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for cerium analysis)

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of CAN to a known volume of the organic solvent in a sealed, airtight container. The excess solid is crucial to ensure that saturation is reached.
 - Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The equilibration time should be determined empirically.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

- Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended solid particles.
- Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

• Quantitative Analysis:

- Analyze the concentration of CAN in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is a common method, as the $[\text{Ce}(\text{NO}_3)_6]^{2-}$ ion has a characteristic orange-red color.
 - A calibration curve should be prepared using standard solutions of known CAN concentrations in the same solvent.
 - The absorbance of the diluted sample is measured, and its concentration is determined from the calibration curve.
- Alternatively, more sophisticated techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the concentration of cerium, which can then be related back to the concentration of CAN.

• Calculation of Solubility:

- Calculate the concentration of CAN in the original saturated solution, taking into account the dilution factor.
- Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of CAN solubility.

Workflow for Determining CAN Solubility

Prepare supersaturated mixture of CAN in solvent

Equilibrate at constant temperature with agitation

Allow undissolved solid to settle

Withdraw and filter supernatant

Dilute sample to known volume

Analyze concentration (e.g., UV-Vis)

Calculate original saturated concentration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]
- 2. chembk.com [chembk.com]
- 3. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 4. ammonium cerium(iv) nitrate | CAS#:16774-21-3 | Chemsric [chemsrc.com]
- 5. Cerium(IV) ammonium nitrate, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. Cerium(IV) ammonium nitrate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Rare Earth Products [gzwfen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of Cerium(IV) Ammonium Nitrate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b239454#solubility-of-cerium-iv-ammonium-nitrate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com